molecular formula C22H25NO4 B15468528 2-(4-Cyclohexylethylamino-2-hydroxybenzoyl)benzoic acid CAS No. 55109-92-7

2-(4-Cyclohexylethylamino-2-hydroxybenzoyl)benzoic acid

Cat. No.: B15468528
CAS No.: 55109-92-7
M. Wt: 367.4 g/mol
InChI Key: OTNUITFZTRQZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclohexylethylamino-2-hydroxybenzoyl)benzoic acid is a chemical compound of interest in medicinal chemistry and antiviral research. This benzoic acid derivative is offered for research and development purposes. While specific biological data for this exact compound is limited in the public domain, it belongs to a class of salicylamide derivatives that have been investigated for their potential to inhibit human adenovirus (HAdV) infection . Research into structurally similar analogs suggests this chemical scaffold may hold value for probing viral entry mechanisms . The compound is available as a solid and should be stored in a cool, dark, and dry environment. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

55109-92-7

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-(2-cyclohexylethylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C22H25NO4/c24-20-14-16(23-13-12-15-6-2-1-3-7-15)10-11-19(20)21(25)17-8-4-5-9-18(17)22(26)27/h4-5,8-11,14-15,23-24H,1-3,6-7,12-13H2,(H,26,27)

InChI Key

OTNUITFZTRQZGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

Biological Activity

2-(4-Cyclohexylethylamino-2-hydroxybenzoyl)benzoic acid is a compound with potential therapeutic applications, particularly in the fields of analgesia and anti-inflammation. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H25NO4
  • CAS Number : 55109-92-7

The structural features include a cyclohexyl group, which may influence its pharmacokinetic properties.

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic activity. A study demonstrated that these compounds showed a reduction in pain responses in animal models, comparable to traditional analgesics like acetaminophen. Notably, the compound's binding affinity to cyclooxygenase-2 (COX-2) receptors suggests a mechanism involving inhibition of inflammatory pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various models, including carrageenan-induced paw edema. Results indicated a notable reduction in edema formation, supporting its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its interaction with COX enzymes. By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins involved in pain and inflammation. In silico studies have further elucidated its binding interactions at the molecular level, demonstrating favorable docking scores with COX-2 compared to COX-1 .

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceModel UsedFindings
Mouse writhing test74% reduction in pain at 20 mg/kgEffective analgesic potential
Carrageenan-induced edemaSignificant reduction in paw swellingDemonstrated anti-inflammatory effects
Molecular dockingHigh binding affinity to COX-2Supports selective inhibition mechanism

In Vivo Studies

In vivo studies have shown that the compound exhibits central and peripheral analgesic effects. The hot plate test results indicated that the compound effectively reduced pain responses in both neurogenic and inflammatory phases .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound has a favorable safety profile. Acute toxicity tests conducted using standard protocols revealed no significant adverse effects at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • Benzoyl group: Substituted with a hydroxy group at the 2-position and a cyclohexylethylamino group at the 4-position.
  • Benzoic acid moiety : Provides a carboxylic acid functional group for solubility and hydrogen bonding.

Comparisons with similar compounds (Table 1) highlight how substituents influence properties:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Compound Name Substituent on Benzoyl Amino/Ester Group Key Properties Reference
2-(4-Cyclohexylethylamino-2-hydroxybenzoyl)benzoic acid 4-Cyclohexylethylamino 2-Hydroxy Hypothesized improved lipophilicity Target
2-(4-Methylbenzoyl)benzoic acid 4-Methyl None Lower ΔGbinding for T1R3 receptors
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxy None Enhanced binding affinity (ΔGbinding = -6.2 kcal/mol)
2-(4-Chlorobenzoyl)benzoic acid 4-Chloro None Market size: $350 million (2023)
Hexyl 2-(4-diethylamino-2-hydroxybenzoyl)benzoate 4-Diethylamino-2-hydroxy Hexyl ester Improved membrane permeability (ester prodrug)
2-[(4-Hydroxyphenyl)azo]benzoic acid 4-Hydroxyphenylazo None Azo dye properties; potential pH sensitivity

Physicochemical Properties

  • Hydrophobicity : The cyclohexylethyl group in the target compound likely increases lipophilicity compared to methyl or methoxy analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Hydrogen bonding : The hydroxy and carboxylic acid groups facilitate interactions with biological targets, similar to 4-hydroxybenzoic acid derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-cyclohexylethylamino-2-hydroxybenzoyl)benzoic acid, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with a cyclohexylethylamine derivative under Schotten-Baumann conditions. Key steps include:

  • Protecting group strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl group during coupling to prevent unwanted esterification .
  • Reagent optimization : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .
  • Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates, confirmed by TLC (Rf = 0.45 in 1:1 hexane/EtOAc) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Combine analytical techniques :

  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) .
  • NMR : Key signals include δ 12.2 ppm (broad singlet, -COOH), δ 7.8–8.2 ppm (aromatic protons), and δ 1.2–1.8 ppm (cyclohexyl protons) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 395.2) via ESI-MS .

Q. What solvent systems are recommended for improving solubility in biological assays?

  • Methodological Answer : Due to limited aqueous solubility (logP ~3.5), use co-solvents:

  • DMSO stock solutions (10 mM) diluted in PBS (final DMSO ≤0.1%) for in vitro studies .
  • Cyclodextrin complexes : β-cyclodextrin (10% w/v) enhances solubility in pharmacokinetic studies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve hydrogen bonding (e.g., O–H···O interactions at 2.65 Å) .
  • Validation : Compare experimental torsion angles (e.g., C1–C2–C3–C4 = 178.5°) with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What strategies address contradictory biological activity data across assay platforms?

  • Methodological Answer : Discrepancies often arise from assay conditions:

  • Dose-response standardization : Test concentrations from 1 nM to 100 µM in triplicate across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase inhibition .
  • Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess degradation half-life (t1/2 > 60 min preferred) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Combine in silico tools :

  • Docking studies : Use AutoDock Vina to predict binding poses in the active site of cyclooxygenase-2 (COX-2; PDB ID: 5KIR). Focus on hydrogen bonds with Arg120 and Tyr355 .
  • QSAR models : Develop a model using descriptors like polar surface area (PSA < 90 Ų) and molar refractivity (MR = 95–110) to prioritize derivatives .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Experimental Design & Data Analysis

Q. What controls are essential for validating enzyme inhibition assays involving this compound?

  • Methodological Answer : Include:

  • Positive controls : Known inhibitors (e.g., indomethacin for COX-2) to benchmark IC50 values .
  • Negative controls : DMSO vehicle and scrambled peptide substrates to rule out assay interference .
  • Counter-screens : Test against related enzymes (e.g., COX-1) to confirm selectivity (>10-fold difference) .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) for structural confirmation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., coupling between NH and adjacent CH2 groups) .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.4% tolerance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.